Product packaging for 1-Benzoyl-5-oxo-L-proline(Cat. No.:CAS No. 80687-79-2)

1-Benzoyl-5-oxo-L-proline

Cat. No.: B14424859
CAS No.: 80687-79-2
M. Wt: 233.22 g/mol
InChI Key: BQJAOYFZRGTLGB-VIFPVBQESA-N
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Description

1-Benzoyl-5-oxo-L-proline is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO4 B14424859 1-Benzoyl-5-oxo-L-proline CAS No. 80687-79-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80687-79-2

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

(2S)-1-benzoyl-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H11NO4/c14-10-7-6-9(12(16)17)13(10)11(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,16,17)/t9-/m0/s1

InChI Key

BQJAOYFZRGTLGB-VIFPVBQESA-N

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Contextualization Within N Acylated Pyroglutamic Acid Chemistry

1-Benzoyl-5-oxo-L-proline belongs to the broader class of N-acylated pyroglutamic acids. Pyroglutamic acid, a cyclic lactam of glutamic acid, provides a rigid and chiral scaffold. The acylation of the nitrogen atom, in this case with a benzoyl group, significantly modifies the electronic and steric properties of the parent molecule.

The synthesis of N-acylated pyroglutamic acids can be challenging. Direct acylation of pyroglutamic acid, for instance with benzoyl chloride, has been reported to result in low yields of the desired N-acylated product. thieme-connect.de A more common and effective strategy involves the cyclization of the corresponding N-acylated glutamic acid. thieme-connect.de This approach offers better control over the reaction and typically leads to higher yields of the target compound. The stability and reactivity of these N-acylated derivatives are key areas of research, as the acyl group can influence the chemistry of the entire molecule.

Significance of L Proline Derivatives in Chemical Biology Research

L-proline and its derivatives are of paramount importance in chemical biology and organic synthesis. The unique cyclic structure of proline imposes significant conformational constraints, making it a valuable component in peptides and a powerful tool in asymmetric catalysis. researchgate.net

Derivatives of L-proline are widely employed as organocatalysts, facilitating a variety of chemical transformations with high stereoselectivity. researchgate.net They are also utilized as chiral auxiliaries, which are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. Furthermore, modified proline residues are integrated into peptides to study protein structure and function. The diverse applications of L-proline derivatives underscore the significance of exploring new variations, such as 1-Benzoyl-5-oxo-L-proline, to expand the toolkit of synthetic and medicinal chemists.

Overview of Research Trajectories for 1 Benzoyl 5 Oxo L Proline

Classical Organic Synthesis Routes to this compound

Classical methods for synthesizing this compound primarily involve direct acylation of the pyroglutamic acid core or constructing the pyroglutamate (B8496135) ring from acyclic precursors.

Direct Acylation Approaches

The most straightforward method for preparing this compound is the direct N-acylation of L-pyroglutamic acid (also known as 5-oxo-L-proline). thieme-connect.dewikipedia.org This involves reacting L-pyroglutamic acid with a benzoylating agent. A common and effective benzoylating agent for this transformation is benzoyl chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases used include sodium hydroxide (B78521) or pyridine. While the nitrogen in pyroglutamic acid is part of an amide and thus less nucleophilic, acylation can be achieved under appropriate conditions. thieme-connect.de However, direct acylation of pyroglutamic acid with benzoyl chloride can lead to low yields, sometimes as low as 20%. thieme-connect.de This is in contrast to acylation with acetyl chloride, which can produce the acetylated product in much higher yields. thieme-connect.de

An alternative approach involves the acylation of L-pyroglutamic acid esters, such as ethyl (S)-(+)-2-pyrrolidone-5-carboxylate. google.com This substrate can be reacted with benzyl (B1604629) bromide in the presence of a base to yield the N-benzylated product. google.com

Table 1: Comparison of Direct Acylation Methods

Acylating AgentSubstrateBaseYieldReference
Benzoyl ChlorideL-Pyroglutamic AcidSodium Hydroxide/Pyridine~20% thieme-connect.de
Acetyl ChlorideL-Pyroglutamic AcidNot specified95% thieme-connect.de
Benzyl BromideEthyl (S)-(+)-2-pyrrolidone-5-carboxylateNot specifiedNot specified google.com

This table provides a summary of different direct acylation methods for modifying pyroglutamic acid and its esters.

Ring Closure Strategies for 5-Oxo-L-proline Moiety Formation

An alternative to direct acylation is the formation of the 5-oxo-L-proline ring from an appropriately N-benzoylated acyclic precursor. This strategy often begins with L-glutamic acid. The synthesis of N-protected pyroglutamic acid derivatives frequently relies on the cyclization of N-protected glutamic acid. thieme-connect.de

For instance, N-benzoyl-L-glutamic acid can be cyclized to form this compound. This intramolecular condensation typically involves the removal of a molecule of water and can be facilitated by dehydrating agents or by heating. The formation of pyroglutamic acid from glutamic acid is a well-established process, often catalyzed by acid. thieme-connect.de This principle can be extended to N-substituted glutamic acid derivatives.

Stereoselective and Enantioselective Synthesis of this compound

Maintaining the stereochemical integrity at the C2 position of the proline ring is crucial. The following sections discuss methods that ensure the desired stereoisomer is obtained.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. york.ac.uknumberanalytics.com In the context of this compound synthesis, the L-proline framework itself can act as a chiral template. However, for the construction of more complex proline derivatives, external chiral auxiliaries are often employed. nih.gov For instance, the alkylation of N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester has been studied, where the N-benzoyl group influences the stereochemical outcome of the reaction. nih.gov The use of benzylic or allylic halides for alkylation of N-benzoyl derivatives has been shown to occur with high diastereoselectivity. nih.gov

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis utilizes a chiral catalyst to produce an enantiomerically enriched product from a prochiral substrate. libretexts.org L-proline and its derivatives are themselves widely used as organocatalysts in various asymmetric transformations. researchgate.netorganic-chemistry.org While the synthesis of this compound typically starts from the readily available chiral pool of L-pyroglutamic acid, asymmetric catalysis could be conceptually applied to the formation of the pyroglutamate ring from an achiral precursor. For example, an intramolecular cyclization of a geminally disubstituted glycine (B1666218) equivalent could be catalyzed by a chiral catalyst to form the pyrrolidine (B122466) ring enantioselectively. nih.gov

Enzymatic and Biocatalytic Synthesis of this compound

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. mdpi.com Enzymes can be used to perform specific transformations with high enantio- and regioselectivity.

While specific enzymatic synthesis of this compound is not extensively documented, related enzymatic reactions provide a basis for potential biocatalytic routes. The enzyme 5-oxoprolinase catalyzes the conversion of 5-oxo-L-proline to L-glutamic acid. nih.govnih.gov This reversible reaction could, in principle, be driven towards the formation of the pyroglutamate ring.

Furthermore, enzymes like lipase (B570770) from Pseudomonas cepacia have been used in the dynamic kinetic resolution of isoindoline (B1297411) carbamates, which are structurally related to proline derivatives. csic.es This demonstrates the potential for enzymes to be employed in the stereoselective synthesis of complex proline analogues. The development of a specific biocatalyst for the N-benzoylation of L-pyroglutamic acid or the cyclization of N-benzoyl-L-glutamic acid could provide an efficient and sustainable route to this compound.

Enzyme-Mediated Transformations Involving Proline Derivatives

The use of enzymes in organic synthesis offers high selectivity and operation under mild conditions, making it an attractive strategy for producing complex chiral molecules. nih.gov In the context of proline derivatives, enzymes like dehydrogenases and prolinases are pivotal. For instance, L-proline can be dehydrogenated to L-glutamate semialdehyde, a direct precursor to 5-oxoproline (pyroglutamic acid), the core of the title compound. An efficient proline racemase–proline dehydrogenase cascade has been developed for this transformation using engineered Escherichia coli and Pseudomonas pseudoalcaligenes cells. researchgate.net This enzymatic step is crucial as it forms the pyrrolidone ring structure.

While direct enzymatic benzoylation of 5-oxo-L-proline is not extensively documented, chemoenzymatic strategies are common for acylating amino acids. acs.org A plausible chemoenzymatic route would involve the initial enzymatic synthesis of the 5-oxo-L-proline core, followed by a chemical benzoylation step.

Furthermore, the enzyme 5-oxo-L-prolinase, which catalyzes the ATP-dependent cleavage of 5-oxo-L-proline to L-glutamate, has been studied extensively. nih.govnih.gov Understanding its substrate specificity is crucial for synthetic applications. Studies on various analogues show that the enzyme requires an unsubstituted N-1 position and a C-2 of the L-configuration for significant binding. nih.gov This suggests that this compound, being N-substituted, would likely not be a substrate for cleavage by this enzyme, ensuring its stability in biological systems where such enzymes are present.

Table 1: Examples of Enzyme-Mediated Reactions Relevant to Proline Derivatives
Enzyme/SystemSubstrateProductSignificanceReference
Proline Racemase (ProR) & Proline DehydrogenaseL-prolineL-glutamate semialdehydeForms the precursor to the 5-oxoproline ring structure. researchgate.net
5-Oxo-L-prolinase5-oxo-L-prolineL-glutamateDemonstrates enzyme specificity for N-unsubstituted pyrrolidones, implying stability of N-benzoyl derivatives. nih.govnih.gov
LipaseRacemic β-lactam esterEnantiopure (3R)-cis-3-acetyloxy-4-(1,1-dimethylethyl)-2-azetidinoneIllustrates the use of enzymes for creating chiral synthons, a principle applicable to amino acid derivatives. acs.org

Genetically Engineered Systems for Noncanonical Amino Acid Incorporation

The incorporation of noncanonical amino acids (ncAAs) into proteins using genetically engineered systems is a powerful tool for creating novel biomaterials and therapeutic proteins. nih.govacs.org This is typically achieved through residue-specific mutagenesis in auxotrophic host strains, most commonly E. coli. nih.gov For proline analogues, this involves using a proline auxotrophic strain, which cannot synthesize its own proline, and providing the desired analogue in the culture medium. beilstein-journals.org

The translational machinery of E. coli can accommodate close structural analogues of proline, allowing for their global replacement at proline positions within a target protein. caltech.edu However, a significant challenge in this field is that, to date, no orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair has been developed for the site-specific incorporation of proline analogues. nih.gov This means that the incorporation is typically global, which can significantly alter a protein's structure and function.

The process relies on the host's natural proline transport systems, such as the PutP symporter, to uptake the analogue from the medium. beilstein-journals.org The endogenous prolyl-tRNA synthetase (ProRS) then charges the analogue onto the proline tRNA, leading to its incorporation during ribosomal translation. While this compound itself has not been reported as incorporated, the successful incorporation of other proline derivatives like 4-hydroxyproline (B1632879) and fluoroprolines demonstrates the feasibility of this approach for structurally similar ncAAs. nih.govbeilstein-journals.org

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties. Modifications can be targeted at either the benzoyl group or the pyrrolidone ring.

Structural Modifications on the Benzoyl Moiety

Altering the benzoyl group can significantly impact the molecule's electronic properties, steric profile, and potential for specific interactions. This is a common strategy in drug discovery. For example, in the development of calpain inhibitors based on a related scaffold, various substitutions on a P3 benzyl ring were explored, with a 2,6-disubstituted pattern yielding highly potent and selective analogues. researchgate.net

Systematic modifications can include the introduction of various substituents onto the phenyl ring. Research on L-proline derivatives has shown the synthesis of analogues with cinnamoyl and 4-fluorocinnamoyl groups, which alter the electronics and geometry compared to a simple benzoyl group. google.com Other studies have explored a wide range of functionalities, including halogens, hydroxyl groups, nitro groups, amines, and trifluoromethyl groups, to modulate properties like binding affinity and polarity. acs.org

Table 2: Examples of Structural Modifications on the Benzoyl/Benzyl Moiety
Parent MoietyModified Moiety ExampleRationale/EffectReference
Benzoyl4-FluorocinnamoylAlters electronic properties and extends conjugation. google.com
Benzyl2,6-Disubstituted BenzylIncreased potency and selectivity in calpain inhibitors. researchgate.net
Benzyl2-HydroxybenzylPotential for new hydrogen bonding interactions, leading to higher affinity for nucleoside transporters. acs.org
Phenyl3,4,5-TrimethoxybenzylUsed in NSAID derivatives to enhance anti-inflammatory activity. researchgate.net

Pyrrolidine Ring Substitutions and Fused Systems

Modifications to the pyrrolidone ring itself can introduce new functional groups, alter the ring's conformation (puckering), and create more rigid, bicyclic structures. nih.govresearchgate.net The five-membered pyrrolidine ring is a versatile scaffold, and substitutions at various positions are known to influence biological activity. tandfonline.com

For instance, substitutions at the C4 position with groups like fluoro or tert-butyl can lock the pyrrolidine ring into a specific Cγ-exo or Cγ-endo pucker, which is critical for controlling peptide and protein conformation. researchgate.net Synthesis of α-substituted (C2) proline analogues can create quaternary stereocenters, a feature of significant interest in medicinal chemistry. nih.gov

Furthermore, the pyrrolidine ring can be fused with other carbocyclic rings to create bicyclic proline analogues. csic.es These fused systems, such as isoindoline-1-carboxylic acid derivatives, are conformationally restricted and have been used as building blocks for drugs targeting hepatitis C virus. csic.es A variety of synthetic strategies, including intramolecular cyclizations and cycloaddition reactions, have been developed to access these complex scaffolds. csic.es The synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones demonstrates how the pyrrolidone ring can be used as a scaffold for building more complex heterocyclic systems. researchgate.net

Preparation of Labeled this compound for Research

Labeled compounds are indispensable tools for mechanistic studies, binding assays, and in vivo imaging. Labeling can involve the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or the attachment of reporter groups like photoaffinity labels or fluorophores.

Photoaffinity labeling is a powerful technique to identify and characterize biological targets. This involves synthesizing a derivative containing a photoactivatable group, such as an azido (B1232118) group. For example, (2S,4S)-1-(tert-Butoxycarbonyl)-4-azidoproline has been synthesized from hydroxyproline (B1673980) and used as a building block for photoaffinity probes. nih.gov A similar strategy could be employed to create an azido-substituted analogue of this compound. The 4-azidobenzoyl moiety is a common photoaffinity group that can be incorporated into molecules. nih.gov Another approach involves creating a photoactivatable version of the proline ring itself, such as photoproline, which contains a diazirine moiety. researchgate.net

For isotopic labeling, chemoenzymatic methods offer an efficient route. nih.gov For example, starting with isotopically labeled precursors in an enzymatic synthesis of the 5-oxo-L-proline core would yield a labeled intermediate, which could then be chemically benzoylated to produce the final labeled product.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For this compound, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional experiments to establish connectivity and spatial relationships.

Based on established principles and data from structurally related compounds, a theoretical analysis of the expected NMR spectra for this compound can be projected. The numbering of the atoms in the this compound molecule is crucial for the assignment of NMR signals and is as follows: the pyrrolidine ring nitogen is position 1, followed by the chiral carbon (C2), C3, C4, and the oxo-carbon (C5). The benzoyl group is attached to the nitrogen at position 1.

Proton NMR (¹H NMR) for Structural Assignment

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the proline ring and the benzoyl group. The aromatic protons of the benzoyl group would typically appear in the downfield region, between δ 7.4 and 8.0 ppm. The protons on the pyrrolidine ring would exhibit more complex splitting patterns due to their diastereotopic nature and spin-spin coupling.

For a related compound, (2S,3S)-3-Benzoyl-5-oxopyrrolidine-2-carboxylic acid, the following ¹H NMR data has been reported in DMSO-d₆: δ = 8.12 (bs, 1H), 8.11–8.05 (m, 2H), 7.76–7.55 (m, 3H), 4.48–4.36 (m, 2H), 2.70 (dd, J = 16.8, 10.0 Hz, 1H), 2.27 (dd, J = 16.8, 4.9 Hz, 1H) mdpi.com. While this provides an indication of the chemical shifts for the benzoyl and pyrrolidine protons, the different substitution pattern means the exact values for this compound will vary.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
H2 (Proline Ring) ~4.5 - 5.0 dd
H3 (Proline Ring) ~2.2 - 2.6 m
H4 (Proline Ring) ~2.0 - 2.4 m

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals would be expected for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the proline ring. The two carbonyl carbons (the amide from the benzoyl group and the ketone at C5) and the carboxylic acid carbon would be the most downfield-shifted signals.

For the related diastereomer, (2S,3S)-3-Benzoyl-5-oxopyrrolidine-2-carboxylic acid, ¹³C NMR data in CDCl₃ has been reported as: δ = 196.22, 172.19, 171.61, 134.36, 134.13, 129.10, 128.87, 62.53, 52.87, 42.55, 33.77, 29.33 semanticscholar.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C2 (Proline Ring) ~55 - 65
C3 (Proline Ring) ~25 - 35
C4 (Proline Ring) ~20 - 30
C5 (Oxo-carbon) ~170 - 180
C=O (Benzoyl) ~165 - 175
C=O (Carboxylic Acid) ~170 - 180

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC, TOCSY) for Conformational and Connectivity Studies

While specific 2D NMR data for this compound is not available, these techniques are invaluable for confirming the structure and determining the conformation of such molecules.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons in the proline ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for identifying the connection between the benzoyl group and the proline ring nitrogen, and for assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, which is key to understanding the three-dimensional structure and conformational preferences of the molecule, including the orientation of the benzoyl group relative to the pyrrolidine ring.

TOCSY (Total Correlation Spectroscopy) would identify all protons within a spin system, which would be useful for distinguishing the protons on the proline ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by the stretching vibrations of its carbonyl groups. Distinct absorption bands would be expected for the carboxylic acid C=O, the ketone C=O in the pyrrolidine ring, and the amide C=O from the benzoyl group. The O-H stretch of the carboxylic acid would appear as a broad band, while the aromatic and aliphatic C-H stretches would also be present.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) 2500 - 3300 (broad)
C-H (Aromatic) 3000 - 3100
C-H (Aliphatic) 2850 - 3000
C=O (Ketone) ~1750
C=O (Carboxylic Acid) ~1710
C=O (Amide) ~1650

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The aromatic ring of the benzoyl group in this compound would be expected to produce strong Raman signals. Raman spectroscopy could also be used to study the conformational changes of the molecule in different environments. While specific applications for this compound are not documented, Raman spectroscopy is widely used in the analysis of amino acids and peptides to investigate their structure and interactions sid.irkoreascience.kr.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. nih.gov For this compound, which has a monoisotopic mass of 233.068808 g/mol , various MS methods are employed for comprehensive characterization. epa.gov

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. This precision allows for the differentiation between compounds with the same nominal mass but different chemical formulas. In the analysis of this compound, HRMS can confirm its elemental composition of C₁₂H₁₁NO₄. The technique is often coupled with liquid chromatography (UHPLC) to analyze complex mixtures. researchgate.net

Table 1: HRMS Data for a Related Amide Compound This table presents data for a similar compound to illustrate the precision of HRMS.

Parameter Value
Calculated m/z (M+H)⁺ 220.1332
Found m/z 220.1330

Data sourced from a study on related amide compounds, demonstrating the accuracy of HRMS in determining molecular formulas. rsc.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing thermally labile and polar molecules like this compound. nih.gov ESI-MS generates gaseous ions from a liquid solution, typically producing multiply charged ions, which allows for the analysis of large molecules on mass spectrometers with a limited mass-to-charge ratio range. umd.edulibretexts.org The technique is highly sensitive and can be used to study non-covalent interactions. nih.gov For this compound, ESI-MS in positive ion mode would likely show a prominent signal for the protonated molecule [M+H]⁺. The efficiency of ionization in ESI is often dependent on the presence of ionizable functional groups. nih.gov The enantiomeric composition of proline and its derivatives can also be determined using ESI-MS, often after derivatization with a chiral reagent. americanlaboratory.com

Tandem Mass Spectrometry (MS/MS) is a technique where ions are selected and then fragmented to provide structural information. wikipedia.org This process, often involving collision-induced dissociation (CID), helps in elucidating the fragmentation pathways of a molecule. nih.gov For this compound, MS/MS analysis would involve isolating the parent ion [M+H]⁺ and subjecting it to fragmentation. The resulting fragment ions would provide insights into the connectivity of the benzoyl and pyroglutamate moieties. The fragmentation of proline-containing peptides is known to be complex and can involve ring-opening and rearrangements. nih.gov

Table 2: Predicted Fragmentation Ions for this compound

Fragment Predicted m/z Description
[M+H-H₂O]⁺ 216.07 Loss of water
[C₇H₅O]⁺ 105.03 Benzoyl cation
[C₅H₆NO₂]⁺ 114.04 Pyroglutamic acid fragment

This table is predictive and based on common fragmentation patterns of similar structures.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Conformational States

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of chiral molecules. photophysics.com It measures the differential absorption of left- and right-handed circularly polarized light by a sample. nih.gov For this compound, which contains a chiral center at the alpha-carbon of the proline ring, CD spectroscopy is a valuable tool for characterizing its chiroptical properties and studying its conformational states in solution.

The CD spectrum of a molecule is highly sensitive to its three-dimensional structure. nih.gov Different secondary structures in proteins, for instance, give rise to characteristic CD spectra. nih.gov For a smaller molecule like this compound, the CD spectrum would be influenced by the conformation of the pyrrolidone ring and the orientation of the benzoyl group. Studies on proline and its derivatives have shown that the puckering of the five-membered ring significantly affects their conformational properties. beilstein-journals.org CD spectroscopy can be used to monitor conformational changes induced by solvent, temperature, or binding to other molecules. The technique can provide information on the preferred solution-state conformation, which may differ from the solid-state structure determined by X-ray crystallography.

X-ray Crystallography of this compound and Its Research-Relevant Complexes

Single crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules. researchgate.netnih.gov For this compound, this technique can unequivocally confirm the L-configuration at the stereocenter. The analysis of the diffraction pattern allows for the construction of an electron density map, from which the positions of individual atoms can be determined with high precision. libretexts.org

The resulting crystal structure reveals not only the intramolecular details but also the intermolecular interactions that govern the molecular packing in the solid state. These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking interactions involving the aromatic benzoyl groups. Understanding the molecular packing is crucial as it can influence the physical properties of the compound, such as its melting point and solubility. X-ray crystallography has been instrumental in studying the structures of various proline derivatives and their complexes, providing insights into their biological roles and potential as enzyme inhibitors. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
L-proline
Glutamic acid
Glutamine
5-oxoproline
N-formyl l-proline
L-tetrahydro-2-furoic acid
Cyclopentanecarboxylate
L-thiazolidine-4-carboxylate
L-thiazolidine-2-carboxylate
Pyrroline-5-carboxylate

Protein-Ligand Co-crystallization Studies Involving this compound Analogues

While co-crystallization studies specifically detailing this compound are not prevalent in publicly accessible research, a significant body of crystallographic work exists for its structural analogues. These analogues, which often feature the core 5-oxoproline (also known as pyroglutamate) moiety, have been instrumental in elucidating the binding mechanisms of key enzymes implicated in human health and disease. A primary focus of these studies has been on human glutaminyl cyclase (hQC), an enzyme linked to the progression of neurodegenerative conditions like Alzheimer's disease. nih.govacs.orgrcsb.org

Glutaminyl cyclases are responsible for catalyzing the formation of a pyroglutamate residue at the N-terminus of various peptides and proteins. nih.govnih.gov The aberrant formation of this pyroglutamate on amyloid-β peptides is considered a critical event in the initiation and aggregation associated with Alzheimer's disease. rcsb.org Consequently, inhibitors of hQC are of significant therapeutic interest, and co-crystallization studies have been vital for understanding their mechanism of action and for guiding rational drug design. acs.orgrcsb.org

Another class of enzymes studied with 5-oxoproline analogues is pyroglutamyl-peptidase (PGP), which cleaves the N-terminal pyroglutamyl residue from peptides. researchgate.net These enzymes are crucial for regulating the activity of hormones like thyrotropin-releasing hormone (TRH). researchgate.netportlandpress.com

The analysis of co-crystal structures of these enzymes with various inhibitors, many of which are analogues of this compound, reveals detailed insights into the specific molecular interactions that govern ligand binding and inhibition. These studies often highlight significant conformational changes in the enzyme upon inhibitor binding, such as the movement of large loops to accommodate the ligand. nih.gov The binding of these inhibitors typically involves a combination of interactions, including coordination with a catalytic zinc ion in the active site, hydrogen bonding, and π-π stacking interactions with key amino acid residues. acs.orgnih.gov

For instance, the crystal structure of hQC complexed with the inhibitor PBD150 has served as a foundational model for docking studies and the rational design of new, more potent inhibitors. acs.org Similarly, the structure of hQC with the inhibitor SEN177 revealed a distinct binding mode compared to other known inhibitors, providing a new scaffold for developing molecules to target neurodegenerative diseases. rcsb.org More recent work has continued to identify structurally novel inhibitors and validate their binding modes through co-crystallography, further expanding the chemical space for targeting these enzymes. pdbj.org

The detailed structural information derived from these protein-ligand co-crystallization studies provides a powerful platform for the structure-based design of next-generation inhibitors with improved potency and selectivity.

Interactive Data Table: Co-crystallization Studies of this compound Analogues with Target Proteins

The following table summarizes key crystallographic data from studies involving analogues of this compound co-crystallized with their protein targets.

PDB IDProtein NameLigand/Inhibitor NameResolution (Å)Key Findings
3PBB Human Glutaminyl Cyclase (hQC)PBD1502.10Served as a foundational model for understanding inhibitor binding and for the rational design of new anti-Alzheimer's agents. nih.govacs.org
6GBX Human Glutaminyl Cyclase (hQC)SEN1771.72Revealed a binding mode different from other known inhibitors, offering a new scaffold for drug development against neurological disorders. rcsb.org
2AFM Human Glutaminyl Cyclase (hQC)Glutamine t-butyl ester (Substrate)2.00Showed alternate conformations in the active site, resulting in two distinct substrate-binding modes. nih.gov
2AFO Human Glutaminyl Cyclase (hQC)1H-Imidazole2.00Provided structural details of imidazole-derived inhibitors binding to the active site. nih.gov
9IVV Human Secretory Glutaminyl Cyclase3-((2-(1H-imidazol-5-yl)ethyl)carbamoyl)-4-amino-1,2,5-oxadiazole 2-oxide (Compound 13)2.96Validated the binding mode of a structurally distinct inhibitor identified through a novel deep learning framework for drug discovery. pdbj.org
3RO0 Pyroglutamyl peptidase I (PGP-I)Terpyridine platinum(II) complex1.50Demonstrated covalent modification of the catalytic cysteine residue by the platinum complex, confirming a mechanism for irreversible inhibition. rcsb.org

Conformational Analysis and Dynamics of 1 Benzoyl 5 Oxo L Proline

Conformational Preferences of the 5-Oxo-L-proline Ring in Solution and Solid State

The conformational preferences of the 5-oxo-L-proline moiety are dictated by two main equilibria: the puckering of the five-membered ring and the cis-trans isomerism of the amide bond connecting the benzoyl group. nih.gov

The five-membered pyrrolidine (B122466) ring of proline is not planar and typically adopts one of two major puckered envelope conformations, termed Cγ-exo and Cγ-endo (or C4-exo and C4-endo). nih.gov In the exo pucker, the Cγ (C4) atom is puckered away from the proline carbonyl group, while in the endo pucker, it is puckered toward it. nih.gov The interconversion between these puckers has a relatively low energy barrier of 2–5 kcal/mol. nih.gov

The amide bond formed between the benzoyl group and the proline nitrogen can exist in either a cis or trans conformation. While proline residues in peptides can adopt the cis conformation more readily than other amino acids, the equilibrium is heavily influenced by substitutions. nih.gov For N-acylated 5-oxoproline derivatives, there is a strong preference for the trans isomer. beilstein-journals.orgnih.gov

An NMR study on N-acetyl-5-oxo-L-proline, a close analog of the title compound, found that the molecule exists almost exclusively as the s-trans rotamer (>98%) in a neutral aqueous solution. nih.gov This contrasts sharply with N-acetyl-L-proline, which shows a nearly 1:1 ratio of cis to trans isomers under similar conditions. nih.gov The strong preference for the trans conformation in N-acylated 5-oxoproline is a critical feature, making it a "conformationally locked" analog that can be used to study the importance of this specific geometry in larger molecules. nih.gov

CompoundSolventTrans Isomer Population (%)Cis Isomer Population (%)Source
N-acetyl-5-oxo-L-prolineD₂O (neutral p²H)>98%<2% nih.gov
N-acetyl-L-prolineD₂O (neutral p²H)~50%~50% nih.gov

Influence of Substituents on Conformational Landscape

Substitutions on the proline ring are a key tool for modulating its conformational equilibria. nih.gov In 1-Benzoyl-5-oxo-L-proline, the two critical substituents, the 5-oxo group and the N-benzoyl group, work in concert to define the molecule's structure.

5-Oxo Group : The carbonyl group at the C5 position makes the compound a derivative of pyroglutamic acid. This substitution is unique as it is part of a lactam ring. This feature introduces planarity at the C5-N bond, significantly restricting the pyrrolidone ring's flexibility and influencing the energetics of the ring pucker. nih.gov It also appears to be the dominant factor in forcing the exocyclic amide bond into a trans conformation. beilstein-journals.orgnih.gov

Spectroscopic Investigations of this compound Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the conformational dynamics of proline derivatives, particularly for distinguishing between cis and trans amide isomers, which are in slow exchange on the NMR timescale. nih.govacs.org

In studies of N-acetylproline analogs, ¹H and ¹³C NMR spectra show distinct sets of signals for the cis and trans conformers. nih.gov The populations of these isomers can be quantified by integrating the corresponding peaks. nih.gov For N-acetyl-5-oxo-L-proline, the near-total dominance of a single set of signals confirmed its preference for the trans conformation. nih.gov

Further NMR techniques used to probe these dynamics include:

Variable-Temperature NMR : By increasing the temperature, the rate of interconversion between isomers can be increased. If the coalescence temperature—where the separate signals for the two isomers merge into a single broad peak—is reached, it allows for the calculation of the energy barrier for rotation. For most acylproline analogs, this temperature is above 75°C, indicating a high rotational barrier. nih.gov

Lanthanide Shift Reagents : The addition of paramagnetic lanthanide ions, such as Pr³⁺, can be used to induce shifts in the NMR spectrum. This helps in the definitive assignment of resonances to either the cis or trans isomer based on the distance of specific nuclei from the carboxyl group where the ion coordinates. nih.gov

Computational Approaches to Conformational Dynamics of this compound

Computational chemistry provides powerful tools for exploring the conformational energy landscape of molecules like this compound. nih.gov These methods can calculate the geometries and relative energies of different conformers, such as the exo/endo ring puckers and cis/trans amide isomers, providing insights that complement experimental data. nih.govacs.org While specific computational studies focusing exclusively on this compound are not prominent in the literature, the methodologies are well-established for proline analogs and N-aryl amides. acs.orgresearchgate.net

Approaches include:

Conformational Searches : Algorithms can systematically or stochastically explore the rotational space of the molecule to identify low-energy conformations.

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the molecule over time, revealing the transitions between different conformational states and their relative populations. nih.gov

For high-accuracy calculations of conformational energies, ab initio and Density Functional Theory (DFT) methods are widely used. mdpi.com These quantum mechanical methods can provide reliable energy profiles for molecular structures. nih.govacs.org

Methodology : DFT calculations, often using functionals like B3LYP or ωB97XD with basis sets such as 6-31G(d) or 6-311+G*, are employed to optimize the geometry of each potential conformer (e.g., trans-exo, trans-endo, cis-exo, cis-endo). acs.orgresearchgate.netmdpi.com The single-point energies of these optimized structures are then compared to determine their relative stabilities. mdpi.com

Application : For N-aryl amides, DFT calculations have been used to determine the potential energy surface as a function of rotation around the N-aryl bond, identifying the most stable conformations. researchgate.net For proline dipeptide analogs, DFT and ab initio (Hartree-Fock) methods have been used to calculate the energies of various conformers, identifying the lowest-energy states and the intramolecular interactions, such as hydrogen bonds, that stabilize them. acs.org These calculations can achieve high accuracy, with root mean squared errors (RMSE) compared to high-level methods often below 0.30 kcal/mol for low-energy conformers. mdpi.com

Computational MethodTypical UseBasis Set ExampleReference
DFT (B3LYP) Conformer geometry optimization and energetics6-311++G(d,p) acs.org
Ab Initio (HF) Conformer geometry optimization and energetics6-31+G(d) acs.org
DFT (ωB97XD) High-accuracy conformational energy profiles6-311+G* mdpi.com
Semi-empirical (GFN2-xTB) Fast geometry optimization for subsequent DFT energy calculationN/A mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

Molecular Dynamics (MD) simulations are powerful computational tools used to model the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics that are often inaccessible through static experimental methods alone. While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the dynamic properties of this molecule can be inferred from simulations of its constituent parts, namely the 5-oxo-L-proline (pyroglutamic acid) ring and other N-acylated proline derivatives.

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring of the 5-oxo-L-proline moiety is not planar and exists in a state of dynamic equilibrium between various puckered conformations. nih.gov For proline and its derivatives, these are typically described as Cγ-exo and Cγ-endo pucker states, referring to the position of the gamma-carbon (Cγ) relative to a plane defined by the other four ring atoms. MD simulations on related compounds, such as N-acetyl-L-proline, have shown that the pyrrolidine ring dynamically samples these conformations, with the population of each state being influenced by factors like solvent interactions. The attachment of the bulky benzoyl group at the nitrogen atom is expected to influence the energy barrier between these puckering states, a hypothesis that MD simulations could rigorously test.

Amide Bond Isomerization

A critical dynamic feature of N-substituted prolines is the cis-trans isomerization around the amide bond (in this case, the C-N bond of the benzoyl group). Unlike typical peptide bonds where the trans conformation is heavily favored, the energy difference between the cis and trans conformers of the prolyl amide bond is small, allowing for significant populations of both isomers at equilibrium. nih.gov MD simulations can quantify the energetic barrier for this rotation and the relative stability of the cis and trans isomers for this compound. These simulations would reveal how the electronic and steric properties of the benzoyl group, compared to a simple acetyl group, affect the isomerization kinetics and equilibrium.

Illustrative MD Simulation Data

While direct experimental data for this compound is unavailable, MD simulations would typically yield data that can be summarized to understand its dynamic behavior. The following table is an illustrative example of the type of results such a simulation could produce, based on general knowledge of proline derivatives.

Dynamic ParameterPredicted Observation from MD SimulationSignificance
Ring Pucker Population The pyrrolidine ring would exhibit a dynamic equilibrium between Cγ-exo and Cγ-endo puckers. The benzoyl group might introduce a slight preference for one conformation over the other.Determines the three-dimensional shape of the pyrrolidine core.
Amide Bond Dihedral Angle (ω) The simulation would show two major populations for the ω angle, corresponding to the cis (around 0°) and trans (around 180°) isomers.The cis/trans ratio is crucial for the overall shape of the molecule and its ability to interact with biological targets.
Solvent Accessible Surface Area (SASA) SASA values would fluctuate as the molecule changes conformation, with more extended conformers having a higher SASA.Provides insight into how the molecule interacts with its solvent environment.

These simulations are crucial for building a complete picture of the molecule's structural preferences and flexibility, which are key determinants of its chemical reactivity and biological activity. Studies on related molecules show that even minor structural modifications can significantly alter the conformational landscape and dynamics. nih.gov Therefore, dedicated MD simulations on this compound would be invaluable for a precise understanding of its behavior.

Computational Chemistry and Molecular Modeling Studies of 1 Benzoyl 5 Oxo L Proline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's structure and reactivity.

Density Functional Theory (DFT) is a class of computational methods used to investigate the electronic structure of many-body systems. acs.orgresearchgate.net It is widely used to map out reaction mechanisms, identify intermediate structures, and calculate the energy of transition states, which correspond to the energy barriers of a reaction.

For a molecule like 1-Benzoyl-5-oxo-L-proline, DFT could be employed to study various potential reactions. For instance, the hydrolysis of the lactam (cyclic amide) ring is a plausible reaction. DFT calculations could model the reaction pathway, likely involving the nucleophilic attack of a water molecule on the carbonyl carbon of the pyroglutamate (B8496135) ring. By calculating the energies of the reactants, transition state, and products, the activation energy for this ring-opening reaction can be determined.

In the context of proline-catalyzed reactions, DFT has been instrumental in explaining stereoselectivities by comparing the energies of different transition state structures. acs.org For example, studies on the proline-catalyzed intermolecular aldol (B89426) reaction revealed that the transition states leading to different stereoisomers can differ in energy by several kcal/mol, explaining the observed product distribution. acs.org A similar approach for this compound would involve calculating the energy barriers for reactions at its stereocenter or other reactive sites to predict kinetic favorability and potential products.

Table 1: Illustrative Activation Energies for Proline-Catalyzed Reaction Steps (DFT Calculations) This table presents example data from related proline systems to illustrate the outputs of DFT studies, as direct data for this compound is not available.

Reaction Step Computational Method Calculated Activation Energy (kcal/mol) Reference
Initial addition of proline to ketone B3LYP/6-311+G(2df,p) 40.1 acs.org
C-C bond formation (Aldol addition) B3LYP/6-31G(d) ~10-15 acs.org
Ring cleavage (nitroxygenation) B3LYP-D3/6-311G(d,p) 14.7 frontiersin.org

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting molecular reactivity. It is mapped onto the electron density surface of a molecule, with colors indicating regions of different electrostatic potential. Red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. beilstein-journals.orgresearchgate.net

For this compound, an MESP analysis would likely reveal several key features:

Negative Potential: Strong negative potential (red) would be concentrated around the oxygen atoms of the three carbonyl groups (one in the benzoyl moiety, one in the pyroglutamate ring, and one in the carboxylic acid) and the oxygen of the hydroxyl group. These regions represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds as an acceptor.

Positive Potential: A region of high positive potential (blue) would be expected around the carboxylic acid's hydrogen atom, making it a strong hydrogen bond donor.

Molecular Docking Simulations of this compound with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is a cornerstone of structure-based drug design.

Docking algorithms explore numerous possible conformations of the ligand within the protein's binding site and score them based on a set of criteria. The resulting "pose" provides a hypothesis for how the ligand interacts with specific amino acid residues.

A study on 1,3-diaryl-5-oxo-proline derivatives as ligands for the endothelin A receptor (ETAR) provides a relevant analogue. mdpi.com Molecular docking of a selective ETAR ligand from this class revealed that the molecule fits into a binding pocket, with its carboxylic acid group forming key interactions with the receptor. The docking results suggested that the aryl groups at the 1 and 3 positions occupy specific hydrophobic sub-pockets, contributing to the binding affinity and selectivity. mdpi.com

For this compound, a docking study against a target protein would predict its binding orientation and key interactions. It is expected that the carboxylic acid would act as a crucial hydrogen bond donor/acceptor, while the benzoyl group could engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

Docking programs generate a score, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki), to estimate the binding affinity between the ligand and the protein. nih.gov Lower binding energy values typically indicate a more favorable interaction. These scores allow for the ranking of different compounds in virtual screening campaigns.

Studies on various proline analogues and other small molecules have reported a range of binding affinities against different protein targets. For example, proline-like inhibitors of Proline Dehydrogenase (PRODH) showed inhibition constants (Ki) in the low millimolar range. nih.gov Docking of new pyrazole (B372694) derivatives against Human Peroxiredoxin 5 yielded binding energies between -5.01 and -6.06 kcal/mol. nih.gov

Table 2: Example Binding Affinities of Proline Derivatives and Related Compounds from Docking and In Vitro Assays This table collates data from various studies on related compounds to illustrate the range of binding affinities that can be determined.

Compound/Derivative Target Protein Binding Affinity Metric Value Reference
(±)-trans 3-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-5-oxo-proline Endothelin A Receptor (ETAR) Ki 3.3 µM mdpi.com
Pyrazole derivative (4b) Human Peroxiredoxin 5 Binding Energy -5.60 kcal/mol nih.gov
Cyclobutanecarboxylic acid Proline Dehydrogenase (PRODH) Ki 1.4 mM nih.gov
(2S)-oxetane-2-carboxylic acid Proline Dehydrogenase (PRODH) Ki 2.1 mM nih.gov
D(S,R) Prolinamide isomer C. histolyticum Collagenase Atomic Contact Energy -115.09 kcal/mol innovareacademics.in

Molecular Dynamics (MD) Simulations for Protein-Ligand Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the stability of the complex, conformational changes, and the role of solvent. mdpi.comgauss-centre.eu

An MD simulation of a this compound-protein complex would typically be run for tens to hundreds of nanoseconds. mdpi.com Key analyses performed on the resulting trajectory include:

Root-Mean-Square Deviation (RMSD): This metric tracks the deviation of the protein's backbone atoms from their initial position over time. A stable RMSD plot suggests that the protein-ligand complex has reached equilibrium and is stable. mdpi.com

Root-Mean-Square Fluctuation (RMSF): This measures the fluctuation of individual residues. High RMSF values in certain regions, such as loops, indicate flexibility, while low values in the binding site can signify stable ligand interactions. mdpi.com

Binding Free Energy Calculations (MM/PBSA or MM/GBSA): These methods estimate the binding free energy by combining molecular mechanics energies with a continuum solvation model. The total energy can be decomposed into contributions from individual residues or types of interactions (e.g., van der Waals, electrostatic), highlighting the key drivers of binding. mdpi.com

Table 3: Example Decomposition of Binding Free Energy (kcal/mol) from an MD Simulation Study This table is based on data for ERRα inverse agonists to illustrate the output of MM-GBSA analysis.

Energy Component Compound 4 Compound 5 Compound 6 Reference
ΔE_vdw (van der Waals) -48.27 -52.61 -47.01 mdpi.com
ΔE_ele (Electrostatic) -11.08 -13.68 -18.73 mdpi.com
ΔG_gas (Total Gas Phase) -59.35 -66.29 -65.74 mdpi.com
ΔG_sol (Solvation Free Energy) 26.38 32.53 34.90 mdpi.com
ΔG_bind (Total Binding Free Energy) -32.97 -33.76 -30.84 mdpi.com

Conformational Changes Upon Binding

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt specific conformations upon interacting with a biological target. For this compound, conformational analysis is crucial for understanding its potential as a ligand.

Detailed Research Findings:

The conformational landscape of this compound is primarily dictated by the proline ring, the benzoyl group, and the rotatable bonds connecting them. The proline ring itself is known for its conformational rigidity, which restricts the peptide backbone in proteins. nih.gov It typically adopts one of two distinct puckered conformations (exo or endo) and can undergo cis-trans isomerization of the amide bond. nih.gov

While direct studies on the binding-induced conformational changes of this compound are not extensively documented, research on the related molecule, 5-oxo-L-proline (pyroglutamic acid), provides valuable insights. Studies on the enzyme 5-oxoprolinase, which binds 5-oxo-L-proline, suggest that a substrate-dependent conformational change is induced upon the binding of both ATP and 5-oxo-L-proline. nih.gov This change is hypothesized to bring the substrates into the correct orientation to facilitate the catalytic reaction. nih.gov

Molecular dynamics (MD) simulations can be employed to model these changes. nih.gov In a simulation, this compound would be docked into a putative binding site of a target protein. The simulation would then reveal how the molecule adjusts its conformation to optimize interactions with the protein's residues. Key changes would likely involve:

Proline Ring Pucker: The ring may switch between its endo and exo puckering forms to achieve better steric complementarity with the binding pocket.

Amide Bond Isomerization: The C-N bond of the benzoyl group might rotate, influencing the orientation of the phenyl ring.

Torsion Angle Adjustments: The dihedral angles of the entire molecule would fluctuate to find the most energetically favorable bound state.

These conformational adjustments are critical for achieving a stable ligand-receptor complex and are a key focus of computational binding studies. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of a ligand-receptor complex is governed by a network of non-covalent intermolecular interactions. Analyzing these interactions is fundamental to understanding binding affinity and specificity. The structure of this compound features several functional groups capable of engaging in diverse interactions.

Detailed Research Findings:

Hydrogen Bonding: The carboxylate oxygen atoms and the oxygen of the oxo group can act as hydrogen bond acceptors. ox.ac.uknih.gov The carboxylic acid proton can act as a hydrogen bond donor. In aqueous solution, studies on L-proline show that the carboxylate oxygens accept hydrogen bonds from surrounding water molecules. ox.ac.uk In a protein binding site, these groups could form crucial hydrogen bonds with polar or charged amino acid residues like arginine, lysine, serine, or glutamine.

π-Stacking: The aromatic phenyl ring of the benzoyl group can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a target protein. This type of interaction can significantly contribute to binding affinity.

n→π Interactions:* The carbonyl groups in the molecule can participate in n→π* interactions, which are non-covalent interactions that can compete with or modulate traditional hydrogen bonds. researchgate.net

Computational tools like LIGPLOT or the Protein-Ligand Interaction Profiler (PLIP) are used to visualize and quantify these interactions from docked poses.

Molecular MoietyPotential Intermolecular InteractionInteracting Partner (in a Protein)
Benzoyl (Phenyl) GroupHydrophobic, π-π StackingLeucine, Valine, Phenylalanine, Tyrosine
Amide CarbonylHydrogen Bond AcceptorArginine, Lysine, Serine (backbone or side chain)
Oxo Group (Lactam)Hydrogen Bond AcceptorSerine, Threonine, Asparagine
Carboxylic AcidHydrogen Bond Donor/Acceptor, IonicHistidine, Lysine, Arginine, Serine
Pyrrolidine (B122466) RingHydrophobic/Van der WaalsAlanine, Valine, Leucine

Pharmacophore Modeling and Virtual Screening for Target Identification

When the biological target of a compound is unknown, pharmacophore modeling and virtual screening serve as powerful in silico tools for hypothesis generation and target identification. mdpi-res.com

Detailed Research Findings:

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. mdpi-res.com For this compound, a ligand-based pharmacophore model can be generated based on its 3D structure. This model would highlight key chemical features essential for molecular recognition.

The process typically involves:

Feature Identification: Identifying potential pharmacophoric features in the molecule, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.

Model Generation: Creating a 3D arrangement of these features. For this compound, a model would likely include a hydrophobic feature for the benzoyl ring, hydrogen bond acceptors for the two carbonyl oxygens, and a hydrogen bond donor/acceptor or negative ionizable feature for the carboxylic acid.

Virtual Screening: Using the generated pharmacophore model as a 3D query to search large databases of protein structures (like the Protein Data Bank) or compound libraries to find potential binding partners or other molecules with similar features. nih.govnih.gov

This approach can identify proteins whose binding sites are complementary to the pharmacophore of this compound, thus suggesting potential biological targets for the compound. Subsequent molecular docking studies can then be used to refine and rank these potential targets. nih.gov

Pharmacophoric FeatureCorresponding Moiety in this compoundRole in Binding
Aromatic Ring (AR)Phenyl ring of the benzoyl groupπ-π stacking, hydrophobic interactions
Hydrophobic (HY)Benzoyl group, Pyrrolidine ringVan der Waals and hydrophobic interactions
Hydrogen Bond Acceptor (HBA)Amide carbonyl oxygen, Oxo group oxygen, Carboxylate oxygensDirectional interaction with H-bond donors
Hydrogen Bond Donor (HBD)Carboxylic acid hydroxyl groupDirectional interaction with H-bond acceptors
Negative Ionizable (NI)Carboxylic acid group (deprotonated)Ionic interactions, salt bridges

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This method is invaluable for optimizing lead compounds.

Detailed Research Findings:

A QSAR study on analogues of this compound would involve synthesizing or computationally generating a library of related molecules with systematic variations. These variations could include different substituents on the benzoyl ring or modifications to the proline scaffold.

The steps for a typical QSAR study are:

Data Set Generation: A series of analogues of this compound would be created, and their biological activity against a specific target would be measured experimentally.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., partial charges).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., artificial neural networks), are used to build a mathematical model that correlates the descriptors with the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net

For example, a QSAR model might reveal that electron-withdrawing groups on the para-position of the benzoyl ring increase activity, while bulky substituents decrease it. This information provides clear guidance for designing more potent analogues.

Hypothetical QSAR Data for this compound Analogues
Analogue (R-group on Benzoyl Ring)LogP (Descriptor)Electronic Parameter (σ) (Descriptor)Biological Activity (IC50, µM)
-H (Parent Compound)1.50.0010.5
4-Cl2.20.235.2
4-OCH31.4-0.2715.8
4-NO21.60.782.1
4-CH32.0-0.1712.3

This hypothetical data suggests that higher values of the electronic parameter σ (more electron-withdrawing) correlate with lower IC₅₀ values (higher potency).

Analytical Methodologies for Research and Quantification of 1 Benzoyl 5 Oxo L Proline

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of 1-Benzoyl-5-oxo-L-proline. nih.gov The versatility of HPLC allows for the development of specific methods tailored to the compound's chemical nature. Method development and validation ensure accuracy, precision, and robustness of the analytical results.

Reverse-Phase HPLC (RP-HPLC) for Separation and Quantification

Reverse-phase HPLC (RP-HPLC) is a widely utilized technique for the analysis of moderately polar to nonpolar compounds like this compound. springernature.comscience.gov In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. springernature.com This allows for the separation of molecules based on their hydrophobicity. springernature.com

A typical RP-HPLC method for a related compound, 5-Oxo-1-(phenylsulphonyl)-L-proline, employs a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com For Mass Spectrometry (MS) compatibility, formic acid is preferred over phosphoric acid. sielc.com The elution of the compound is achieved by a gradient, where the concentration of the organic solvent (acetonitrile) is increased over time, causing compounds to elute in order of increasing hydrophobicity. springernature.com

Table 1: Illustrative RP-HPLC Method Parameters for Proline Derivatives

ParameterCondition
Column Newcrom R1 (C18)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This table presents a general set of parameters and may require optimization for this compound.

Normal-Phase HPLC (NP-HPLC) for Specific Applications

While less common for compounds like this compound, Normal-Phase HPLC (NP-HPLC) can be employed for specific applications, particularly for the separation of isomers or when dealing with highly nonpolar matrices. In NP-HPLC, the stationary phase is polar, and the mobile phase is nonpolar. A patent for the detection of D-proline in L-proline utilizes a chiral chromatographic column, which can be considered a specific application of normal-phase principles, to separate the benzoyl-derivatized enantiomers. google.com

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. chromatographyonline.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. chromatographyonline.com UHPLC is particularly advantageous for complex sample analysis and for separating closely related compounds. chromatographyonline.com The enhanced separation power of UHPLC can be beneficial in resolving this compound from potential impurities or metabolites in complex biological or chemical samples. nih.gov The principles of both reverse-phase and normal-phase chromatography are applicable to UHPLC systems. chromatographyonline.com

Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is an indispensable tool in proteomics and metabolomics for both the qualitative identification and quantitative measurement of compounds like this compound. nih.gov

LC-MS and LC-MS/MS for Complex Sample Analysis

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC or UHPLC with the sensitive and selective detection of MS. uqam.ca For even greater specificity and to obtain structural information, tandem mass spectrometry (LC-MS/MS) is employed. uqam.ca In LC-MS/MS, a precursor ion corresponding to the mass of the target analyte is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. ufz.de This technique, often referred to as Multiple Reaction Monitoring (MRM), is highly specific and sensitive for quantification. ufz.de

A study on the analysis of a related compound, 5-oxoproline, in rat plasma and cell culture media utilized HPLC-MS/MS for quantification. nih.gov The method demonstrated a low limit of quantification (LLOQ) and good precision and accuracy. nih.gov Similarly, a validated LC-MS/MS method was developed for the determination of proline-glycine-proline in human plasma. nih.gov

Table 2: Example LC-MS/MS Parameters for Proline-Related Compounds

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+H]+ of this compound
Product Ions (m/z) Specific fragments for quantification and confirmation
Collision Energy Optimized for fragmentation
Dwell Time 100-200 ms

These parameters are illustrative and require specific optimization for this compound.

Targeted Metabolomics Approaches

Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites, including amino acid derivatives like this compound. mayo.edu This approach utilizes stable isotope-labeled internal standards to ensure high accuracy and precision in quantification. mayo.edu LC-MS/MS is the primary analytical platform for targeted metabolomics. nih.gov

A targeted metabolomics method was developed for the study of proline metabolism in mammalian cell cultures using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with high-resolution mass spectrometry. mdpi.com This approach allowed for the reliable detection and quantification of proline and related metabolites. mdpi.com Targeted methods provide absolute quantification of specific analytes, which is crucial for understanding their roles in biological systems. mayo.edu

Derivatization Strategies for Analytical Detection and Improved Sensitivity

The inherent structure of this compound may not possess a strong chromophore or fluorophore, which can limit its detection sensitivity in analytical methods like HPLC with UV or fluorescence detection. chromatographyonline.com Derivatization is a chemical modification technique used to introduce a detectable tag onto the analyte, thereby enhancing its response to the detector. nih.govcapes.gov.br

While this compound already contains a benzoyl group, further derivatization can be employed, particularly if analyzing the parent compound, 5-oxo-L-proline. Benzoyl chloride is a common derivatizing agent that reacts with amines and phenols to introduce a benzoyl group, which has strong UV absorbance. researchgate.netnih.gov This reaction is typically carried out in a basic medium. nih.govgoogle.com The resulting benzoylated derivative exhibits a significantly enhanced UV response, allowing for lower detection limits. researchgate.net This approach is particularly valuable for the analysis of amino acids in biological fluids. researchgate.net A patent describes a method for detecting trace D-proline in L-proline by derivatization with benzoyl chloride under strong alkaline conditions, followed by HPLC analysis. google.com

Table 2: Benzoylation for Enhanced UV Detection

Analyte TypeDerivatizing AgentDetection MethodKey AdvantageReference
Amino Acids, Sugars, PolyolsBenzoyl ChlorideHPLC-UVRapid derivatization in biological fluids without extensive sample preparation. researchgate.net
Neurochemicals (amines, phenols)Benzoyl ChlorideHPLC-MS/MSBroad applicability and stable derivatives. nih.gov
Proline IsomersBenzoyl ChlorideHPLC-UVSpecific for detecting trace chiral isomers. google.com

For even greater sensitivity, fluorescent derivatization is employed. This involves reacting the analyte with a fluorescent reagent to form a highly fluorescent product. nih.govcapes.gov.br A variety of reagents are available for derivatizing carboxylic acids. nih.govthermofisher.com

Common classes of fluorescent derivatization reagents for carboxylic acids include coumarin (B35378) analogues, alkyl halides, and reagents that require activation of the carboxylic acid, such as coupling with a fluorescent amine. nih.govthermofisher.com For instance, a carboxylic acid can be activated using reagents like 2,2'-dipyridyldisulfide and triphenylphosphine, and then coupled with a fluorescent amine like 4-N-(4-N-aminoethyl)piperazino-7-nitro-2,1,3-benzoxadiazole (NBD-PZ-NH2). nih.gov Another set of reagents, such as those based on the benzofurazan (B1196253) structure, like (+)- and (-)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-l-yl)-2,l,3-benzoxadiazole (DBD-APy), can be used as chiral fluorescent derivatizing agents, allowing for both enhanced detection and chiral separation of the resulting diastereomers. rsc.org

The choice of fluorescent reagent depends on factors such as the reactivity of the analyte, the desired excitation and emission wavelengths, and the compatibility with the chromatographic system.

Table 3: Common Fluorescent Derivatization Reagents for Carboxylic Acids

Reagent ClassExample ReagentActivation RequiredDetection MethodReference
Coumarin Analogues-Yes/NoHPLC-Fluorescence nih.gov
Alkyl Halides5-(Bromomethyl)fluoresceinYes (anion formation)HPLC-Fluorescence thermofisher.com
Fluorescent AminesNBD-PZ-NH2Yes (e.g., TPP/DPDS)CE-LIF nih.gov
Chiral Fluorescent AminesD-DBD-APyYes (e.g., TPP/DPDS)HPLC-Fluorescence rsc.org

TPP: triphenylphosphine; DPDS: 2,2'-dipyridyl disulfide; CE-LIF: Capillary Electrophoresis with Laser-Induced Fluorescence.

Biochemical Interactions and Mechanistic Studies of 1 Benzoyl 5 Oxo L Proline

Enzymatic Recognition and Metabolism of 5-Oxo-L-proline and its Derivatives

5-Oxo-L-proline, also known as L-pyroglutamic acid, is a natural amino acid derivative formed by the internal cyclization of L-glutamic acid or L-glutamine. wikipedia.org It is a metabolite in the glutathione (B108866) cycle. wikipedia.org Its metabolism is primarily handled by the enzyme 5-oxo-L-prolinase.

5-Oxo-L-prolinase is a key enzyme that catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate. nih.govnih.gov This reaction is a crucial step in the γ-glutamyl cycle, facilitating the recovery of glutamate (B1630785) from 5-oxoproline. nih.gov The enzyme, purified from rat kidney, requires potassium (K⁺) or ammonium (B1175870) (NH₄⁺) and magnesium (Mg²⁺) ions for its activity. nih.gov The catalytic process involves the stoichiometric cleavage of ATP to ADP and inorganic phosphate (B84403) (Pi) for each molecule of 5-oxo-L-proline hydrolyzed. nih.govnih.gov The apparent Michaelis constants (Km) for the native substrates are approximately 0.05 mM for 5-oxo-L-proline and 0.17 mM for ATP. nih.gov

Studies on the reaction mechanism suggest that the binding of both ATP and 5-oxo-L-proline induces a conformational change in the enzyme, which facilitates the reaction. nih.gov This indicates that 5-oxoprolinase is a hysteretic enzyme, exhibiting a time-dependent change in activity upon substrate binding. nih.gov Evidence also points to the formation of a phosphorylated derivative of 5-oxoproline as a reaction intermediate.

The enzyme's substrate specificity has been explored using various analogs of 5-oxo-L-proline. nih.gov These studies reveal that significant binding requires a carbonyl group at position 5 (or an =NH group), an unsubstituted nitrogen at position 1, and a C-2 of the L-configuration. nih.gov However, the enzyme can tolerate substantial modifications at the C-3 and C-4 positions of the ring while retaining binding properties. nih.govsemanticscholar.org

The interaction of various compounds with 5-oxo-L-prolinase can lead to inhibition or altered enzymatic function. The enzyme contains critical sulfhydryl groups, and reagents that modify these groups, such as p-hydroxymercuribenzoate, N-ethylmaleimide, and iodoacetamide, act as inhibitors. nih.govnih.gov At least one of these sulfhydryl groups is located at or near the nucleoside triphosphate binding site and is essential for ATP cleavage. nih.gov

A fascinating aspect of the enzyme's mechanism is the phenomenon of "uncoupling." Certain analogs of 5-oxo-L-proline, when substituted for the natural substrate, can cause the enzyme to hydrolyze ATP without the corresponding cleavage of the imino acid. nih.govnih.gov For example, L-2-imidazolidone-4-carboxylate leads to an uncoupled reaction where ATP is consumed, but the analog remains intact. nih.govnih.gov Other analogs can induce "partial coupling," where the amount of ADP formed exceeds the amount of amino acid produced. nih.govsemanticscholar.org This uncoupling is thought to arise from differences in how the analogs orient themselves in the active site, which may allow water to access and hydrolyze the enzyme-bound ATP. nih.gov In contrast, some derivatives, like 2-methyl-5-oxo-DL-proline, are simply poor inhibitors of the enzyme's activity. semanticscholar.org

Modulation of Biological Targets by 1-Benzoyl-5-oxo-L-proline Analogues

While the direct enzymatic processing of this compound is not extensively detailed, its structural analogues have been widely studied as modulators of various biological targets, demonstrating significant inhibitory activity against key enzymes and interactions with important receptor families.

Analogues of this compound have emerged as potent inhibitors of several enzymes, most notably Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. nih.govucsf.edu A series of compounds based on a 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline scaffold have shown remarkable potency. nih.gov Modifications to this core structure have led to the development of highly effective inhibitors. nih.govucsf.edu For instance, the introduction of a methyl group at the 2(R) position resulted in a compound with an IC₅₀ value of 1.0 x 10⁻⁹ M against ACE, making it one of the most potent inhibitors in its class. nih.gov

Other proline derivatives also exhibit ACE inhibitory effects. L-alanyl-5-oxo-L-proline and its Nα-phosphoryl derivatives have been synthesized and studied for their ability to inhibit ACE, with the phosphorylated versions showing competitive inhibition. nih.gov The design of proline-based inhibitors extends to other proteases as well. Bicyclic proline analogues have been utilized in structure-activity relationship studies for designing inhibitors of viral proteases like hepatitis C virus NS3 protease and rhinovirus 3C protease. csic.es Furthermore, N-acyl-L-prolyl-pyrrolidines have been investigated as inhibitors of prolyl oligopeptidase (POP), an enzyme implicated in cognitive processes. core.ac.uk

Table 1: Inhibition of Angiotensin-Converting Enzyme (ACE) by this compound Analogues and Related Compounds

Compound/Analogue Class Specific Compound Inhibition Potency Reference
5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline Derivatives 5(S)-benzamido-2(R)-methyl-4-oxo-6-phenylhexanoyl-L-proline IC₅₀ = 1.0 x 10⁻⁹ M nih.gov
L-Alanyl-5-oxo-L-proline Derivatives Nα-Phosphoryl-L-alanyl-L-thiazolidine-4-carboxylic acid Kᵢ = 68 µM (Competitive) nih.gov
L-Alanyl-5-oxo-L-proline Derivatives Nα-Phosphoryl-L-alanyl-trans-4-hydroxy-L-proline Kᵢ = 89.3 µM (Competitive) nih.gov
(S)-1-[5-(Benzoylamino)-1,4-dioxo-6-phenylhexyl]-L-proline Analogues Various Analogues (e.g., 6, 11, 13, 17) IC₅₀ = 1.4 - 8.8 x 10⁻⁹ M ucsf.edu

The structural scaffold of 5-oxo-L-proline is also found in ligands that interact with G protein-coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes. nih.govnih.gov Research has shown that certain peptide antagonists for bombesin/gastrin-releasing peptide receptors, which are structurally related to 5-oxo-L-proline derivatives, can unexpectedly function as potent agonists for human formyl-peptide receptors (FPRs). nih.gov FPRs are GPCRs involved in host defense and inflammation, and their activation by these compounds leads to intracellular calcium mobilization. nih.gov

Furthermore, antagonists for the P2X7 receptor, an ATP-gated ion channel with roles in inflammation, have been developed incorporating a 5-oxo-L-prolinamide structure. uow.edu.au This highlights the versatility of the proline-based scaffold in designing ligands that can target a range of receptor types beyond classic enzyme active sites.

Influence on Cellular Signaling Pathways

The interactions of 5-oxo-L-proline and its analogues with enzymes and receptors can have significant downstream effects on cellular signaling pathways. The metabolism of proline itself is intricately linked to major cellular processes. mdpi.com The interconversion of proline and Δ¹-pyrroline-5-carboxylate (P5C), which is in equilibrium with 5-oxo-L-proline, connects to the TCA cycle, redox balance, and ATP production. mdpi.com The degradation of proline to P5C can generate reactive oxygen species (ROS), which can induce apoptosis through signaling pathways such as NFAT and MEK/ERK. mdpi.com

When analogues of 5-oxo-L-proline interact with specific receptors, they trigger distinct signaling cascades. For example, the activation of formyl-peptide receptors (FPRs) by bombesin-related antagonists initiates a signaling cascade that results in an increase in intracellular calcium (Ca²⁺), a ubiquitous second messenger that controls a vast array of cellular functions. nih.gov Similarly, the activation of the P2X7 receptor can trigger the assembly of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines like interleukin-1β (IL-1β), a key mediator of inflammatory responses. uow.edu.au These findings demonstrate that compounds built around the 5-oxo-L-proline core can exert profound effects on cellular behavior by modulating critical signaling nodes.

Investigation of LXR-Mediated Transrepression

The Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating the metabolism of lipids and cholesterol, as well as in modulating inflammatory and immune responses. researchgate.netahajournals.orgbohrium.com While their function as ligand-dependent activators of gene transcription is well-documented, LXRs also exert anti-inflammatory effects through a mechanism known as transrepression. ahajournals.orgbohrium.com This process does not involve the direct binding of the LXR/RXR heterodimer to LXR response elements (LXREs) in the promoter regions of target genes. elifesciences.org Instead, it involves the suppression of inflammatory gene expression that is activated by other signaling pathways, such as those mediated by NF-κB. ahajournals.org

The mechanism of LXR-mediated transrepression is complex and involves post-translational modifications of the LXR protein itself. Upon activation by an agonist, LXRs can be modified by the attachment of Small Ubiquitin-like Modifier (SUMO) proteins, a process called SUMOylation. researchgate.netnih.gov Specifically, LXRs have been shown to be SUMOylated by SUMO2 and SUMO3. nih.gov This SUMOylation is a critical step that allows the LXR to dock onto and stabilize nuclear receptor corepressor (NCoR) complexes at the promoters of inflammatory genes. researchgate.netahajournals.orgnih.gov By stabilizing these corepressor complexes, LXRs prevent their dismissal and the subsequent recruitment of coactivators, thereby repressing the transcription of pro-inflammatory genes like iNOS, IL-1β, and TNFα. nih.gov This transrepression activity is a key component of the anti-inflammatory profile of LXR agonists. bohrium.com

Currently, there is no scientific literature available that specifically investigates the interaction of This compound with Liver X Receptors or its potential role in LXR-mediated transrepression. The benzoyl moiety and the pyroglutamate (B8496135) structure of the compound present a unique chemical entity for which the affinity and activity towards LXRs have not been determined. Therefore, any potential involvement of This compound in this pathway remains speculative and would require dedicated experimental investigation.

Impact on Oxidative Stress Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. This imbalance can lead to cellular damage and is implicated in a variety of pathological conditions. nih.gov Proline and its derivatives have been shown to play a significant role in modulating the cellular redox environment and protecting against oxidative stress. nih.govmdpi.com

Proline can act as a direct scavenger of certain ROS, although its reactivity with hydrogen peroxide is low. core.ac.uk More significantly, proline metabolism itself is linked to redox balance. The oxidation of proline by proline dehydrogenase (PRODH) in the mitochondria can lead to ROS production, which may act as a signaling mechanism. nih.gov Conversely, the accumulation of proline has been associated with the protection of cells from oxidative damage by enhancing the activity of antioxidant enzymes and preserving the glutathione redox state. nih.gov For instance, proline has been observed to increase the activity of enzymes such as catalase and superoxide (B77818) dismutase under certain stress conditions. core.ac.ukresearchgate.net

While no direct studies on the impact of This compound on oxidative stress pathways have been reported, its structural components suggest potential activities. The core structure is 5-oxo-L-proline (pyroglutamic acid), an intermediate in glutathione metabolism. nih.govwikipedia.org Elevated levels of pyroglutamic acid can be indicative of glutathione depletion and, consequently, increased oxidative stress. nih.gov However, some derivatives of pyroglutamic acid have demonstrated antifungal and other biological activities. frontiersin.org The addition of a benzoyl group to the proline ring, as in This compound , could modify its biological effects, but specific data are lacking. Derivatives of N-benzoyl-L-proline have shown some antiproliferative and antimicrobial properties.

Proline AnalogueObserved Effect on Oxidative StressPotential Mechanism
L-prolineProtects against H2O2-induced cell death. nih.govIncreases survival by scavenging ROS and potentially upregulating antioxidant defenses. nih.gov
L-4-Thiazolidine carboxylic acid (L4T)Reduces mitochondrial activity and ROS in embryos. mdpi.comMay act as a ROS scavenger and contribute to the glutathione pool. mdpi.com
Pipecolic acid (PA)Reduces mitochondrial activity and ROS in embryos. mdpi.comMay act as a ROS scavenger and contribute to the glutathione pool. mdpi.com
N-Acetyl-L-prolineUsed in peptide synthesis, with the acetyl group potentially influencing redox properties.General proline derivative with potential for modification of antioxidant capacity.

Role as a Building Block in Peptidomimetics and Constrained Peptides

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability, bioavailability, and receptor selectivity. researchgate.net A common strategy in the design of peptidomimetics is the introduction of conformational constraints to lock the molecule into a bioactive conformation. clockss.org Proline and its derivatives are particularly valuable building blocks for this purpose due to the inherent rigidity of the pyrrolidine (B122466) ring. wikipedia.org

This compound is a derivative of L-pyroglutamic acid (5-oxo-L-proline), which is a cyclized form of glutamic acid. wikipedia.org The pyroglutamic acid scaffold is a well-established component in the synthesis of constrained peptidomimetics. clockss.orgacs.orgresearchgate.net Its rigid, lactam-containing ring structure serves as a template to mimic β-turns and other secondary structures found in peptides. elifesciences.org The conformational preferences of L-pyroglutamic acid are similar to those of a D-amino acid, making it a unique tool for introducing specific structural features into a peptide backbone. rsc.org

The use of pyroglutamic acid derivatives allows for the creation of complex molecular architectures. For example, it has been used as a chiral synthon to generate bicyclic lactams and other constrained systems for use in drug discovery. clockss.orgbeilstein-journals.org The N1-position of the pyroglutamic acid ring is a common site for chemical modification to introduce further diversity and functionality. In This compound , the presence of the benzoyl group at this position provides a handle for further synthetic transformations or can itself contribute to the biological activity of the final peptidomimetic. While specific examples of the incorporation of This compound into peptidomimetics are not documented in the current literature, its structure makes it a potentially useful building block for the synthesis of novel, conformationally constrained peptide analogues.

Pyroglutamic Acid DerivativeApplication in Peptidomimetic SynthesisKey Structural Feature
L-Pyroglutamic acidUsed as a chiral synthon for preparing complex scaffolds. clockss.orgRigid lactam ring, serves as a conformational constraint. rsc.org
N-Boc-pyroglutamateIntermediate in the synthesis of azabicyclo[4.3.0]nonane dipeptide mimics. acs.orgProtected amine allows for controlled peptide coupling.
Olefinic amino acids from pyroglutamic acidUsed in ring-closing metathesis to form bicyclic lactams. beilstein-journals.orgAlkene functionality for cyclization reactions.
N-Benzyl-pyroglutamic acidUsed in the synthesis of inhibitors of leukocyte adhesion. google.comBenzyl (B1604629) group provides a non-polar substituent.

Structure Activity Relationship Sar Studies of 1 Benzoyl 5 Oxo L Proline Analogues

Design Principles for Modulating Biological Activity

The design of new analogues of 1-benzoyl-5-oxo-L-proline is guided by established principles aimed at enhancing desired biological activities while minimizing off-target effects. The inherent rigidity of the proline ring provides a stable scaffold for systematic modification. nih.govresearchgate.net Key strategies include altering physicochemical properties such as hydrophobicity, hydrogen bonding capacity, and electronic distribution. frontiersin.org

Core design principles involve:

Scaffold Modification : The 5-oxo-L-proline core, a derivative of pyroglutamic acid, serves as a constrained scaffold. nih.gov Modifications often focus on substituting various positions of the pyrrolidine (B122466) ring to probe steric and conformational effects. researchgate.net

Functional Group Alteration : The benzoyl group is a primary target for modification. Substituents can be introduced onto the phenyl ring to modulate lipophilicity and electronic properties, which can influence binding affinity and metabolic stability. mdpi.com

Bioisosteric Replacement : Key functional groups, such as the carbonyls or the amide bond within the pyroglutamate (B8496135) ring, can be replaced with bioisosteres to improve properties like metabolic stability or to introduce new interaction points with a biological target. frontiersin.org For instance, replacing an ester with a nitrile has been shown to improve enzyme inhibition in other molecular contexts. mdpi.com

Fragment-Based and Privileged Structure Approaches : The benzoyl and pyroglutamate moieties can be considered privileged fragments that are known to interact with certain classes of biological targets. Design strategies often involve combining these fragments with other known pharmacophores to create hybrid molecules with novel or enhanced activities. frontiersin.orgmdpi.com

These principles allow for a rational approach to tuning the biological profile of the lead compound, aiming for improved potency and selectivity.

Correlating Structural Features with Receptor Binding and Enzyme Inhibition

SAR studies establish a direct link between the specific structural features of this compound analogues and their ability to interact with biological targets like receptors and enzymes. nih.gov The two main components of the molecule, the benzoyl moiety and the 5-oxo-L-proline ring, play distinct roles in these interactions.

The benzoyl group often serves as a key hydrophobic or aromatic interaction point. In many enzyme active sites, there are hydrophobic pockets (like the S2 substrate-binding site in some proteases) that can accommodate phenyl rings. nih.gov The nature and position of substituents on this ring can drastically alter binding affinity.

Electronic Effects : Electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring can modify the electronic nature of the benzoyl carbonyl, affecting hydrogen bond strength or other electrostatic interactions.

Steric Effects : The size and position of substituents can either promote a more favorable binding conformation or cause steric hindrance, thereby weakening the interaction.

The following interactive table illustrates how hypothetical modifications to the this compound structure could be correlated with biological activity based on established SAR principles.

Feature ModifiedSpecific ModificationPredicted Effect on ActivityRationale
Benzoyl Ring Add 4-Chloro groupPotential IncreaseEnhances hydrophobicity for binding in lipophilic pockets; alters electronic properties.
Benzoyl Ring Add 4-Methoxy groupVariableMay introduce new hydrogen bonds but could also cause steric clashes depending on the target.
Pyroglutamate Ring Replace C5-oxo with C5-methyleneLikely DecreaseRemoval of a key hydrogen bond acceptor group, critical for binding recognition.
Proline Ring Introduce alkyl group at C3Potential increase in selectivitySteric bulk can prevent binding to off-targets and favor a specific conformation for the primary target. acs.org
Amide Bond N-Benzoyl to N-BenzylAltered Geometry/FlexibilityReduces the planarity and changes the electronic nature of the N-acyl group, likely impacting binding affinity.

These correlations, derived from testing a library of analogues, are essential for building a comprehensive understanding of the SAR.

Rational Design of Ligands Based on SAR Insights

Rational ligand design uses the insights gained from SAR studies to create new molecules with improved therapeutic properties. nih.gov This process is iterative, where design, synthesis, and biological testing create a feedback loop for optimization. acs.org

Starting with the SAR data from this compound analogues, a medicinal chemist can:

Identify Key Pharmacophoric Elements : Determine which parts of the molecule are essential for activity (e.g., the phenyl ring for hydrophobic interaction, the C5-carbonyl for a critical hydrogen bond).

Optimize Favorable Interactions : If SAR data indicates that a 4-chloro substituent on the benzoyl ring increases potency, further analogues might be designed with other halogens (F, Br, I) or different electron-withdrawing groups at that position to fine-tune the interaction. acs.org

Eliminate Detrimental Features : If certain modifications lead to a loss of activity or introduce undesirable properties, those structural features are avoided in future designs.

Combine Favorable Moieties : Rational design can involve combining the optimized scaffold with other known ligands or pharmacophores to create hybrid compounds, potentially leading to dual-activity ligands or improved selectivity. mdpi.com For example, if a specific substituent on the proline ring enhances receptor subtype selectivity, it would be incorporated into designs featuring the most potent benzoyl group substitutions.

This approach moves beyond random screening, allowing for a more focused and efficient search for compounds with superior biological profiles. diva-portal.org

Analysis of Pharmacophore Models Derived from this compound Derivatives

A pharmacophore model is a 3D representation of the essential steric and electronic features that a molecule needs to possess to interact with a specific biological target. nih.gov For this compound derivatives, a pharmacophore model would be constructed based on the structures of the most active analogues. mdpi.com

Key features of a hypothetical pharmacophore model for this series would likely include:

Aromatic/Hydrophobic Center : Representing the benzoyl ring, crucial for van der Waals or pi-stacking interactions. nih.gov

Hydrogen Bond Acceptors : Corresponding to the two carbonyl oxygen atoms of the 5-oxo-proline moiety and the benzoyl carbonyl. These are critical for directional interactions within a binding site. frontiersin.org

Hydrophobic Feature : The aliphatic part of the pyrrolidine ring.

Exclusion Volumes : Regions in space where substituents are known to decrease activity, defining the steric limits of the binding pocket.

The table below outlines the potential features in a pharmacophore model for this compound class.

Pharmacophoric FeatureCorresponding Structural MoietyType of Interaction
Aromatic RingPhenyl group of the benzoyl moietyPi-pi stacking, hydrophobic
Hydrogen Bond Acceptor 1Carbonyl oxygen of the benzoyl groupHydrogen bond
Hydrogen Bond Acceptor 2C5-oxo group of the pyroglutamate ringHydrogen bond
Hydrogen Bond Acceptor 3Carboxylate oxygen (if ionized)Hydrogen bond, ionic
Negative Ionizable FeatureCarboxylic acid groupIonic interaction
Hydrophobic RegionPyrrolidine ring structureHydrophobic

Once developed and validated, this pharmacophore model serves as a powerful tool in computational chemistry. mdpi.com It can be used to virtually screen large chemical databases to identify novel, structurally diverse compounds that match the pharmacophoric features and are therefore likely to possess the desired biological activity, accelerating the discovery of new lead compounds. nih.gov

Applications in Chemical Biology and Drug Discovery Research

Development of 1-Benzoyl-5-oxo-L-proline as Chemical Biology Probes

Chemical probes are essential small molecules used to study and manipulate biological processes. The unique structure of this compound makes its core framework an attractive starting point for the design of specialized probes to explore protein function, interactions, and localization.

Photoaffinity labeling is a powerful technique used to identify and map the binding sites of ligands within their biological targets, such as receptors or enzymes. This method involves a ligand that is modified to include a photoreactive group. Upon exposure to light, this group becomes highly reactive and forms a covalent bond with nearby amino acid residues in the binding pocket, permanently tagging the protein of interest.

Research has focused on designing photoaffinity ligands based on proline-containing peptidomimetics to elucidate binding sites. For instance, derivatives of a γ-lactam peptidomimetic related to L-proline have been synthesized to probe the allosteric modulation of dopamine (B1211576) receptors. nih.govacs.org In these studies, photoreactive moieties, such as 4-azido-benzoyl and 4-azido-2-hydroxy-benzoyl groups, were attached to the proline-based scaffold. nih.gov These probes were designed to map the binding site of Pro-Leu-Gly-NH2 (PLG), a peptide that modulates dopamine D2 receptors. acs.org The synthesized photoaffinity ligands demonstrated comparable or superior activity to the parent compound in enhancing agonist binding, indicating they interact with the same allosteric site. nih.govacs.org The covalent cross-linking achieved with these probes provides a means to isolate and identify the specific proteins and domains involved in the interaction. acs.org

Table 1: Examples of Proline-Based Photoaffinity Labeling Agents

Probe TypePhotoreactive MoietyTarget SystemResearch ObjectiveReference
PLG Peptidomimetic4-azido-benzoylDopamine Receptor Allosteric SiteMap the PLG binding site nih.gov
PLG Peptidomimetic4-azido-2-hydroxy-benzoylDopamine Receptor Allosteric SiteIdentify macromolecules possessing the binding site nih.govacs.org
Steroid Analog4-(3-(trifluoromethyl)-3H-diazirine-3-yl)benzoxyGABAA ReceptorsIdentify intersubunit steroid-binding sites nih.gov
α-conotoxin MI Analogp-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa)Nicotinic Acetylcholine ReceptorsDemonstrate efficiency of clickable, photoreactive amino acids rsc.org

Expanding the genetic code to include non-canonical amino acids (ncAAs) has revolutionized the study of proteins in their native cellular environment. nih.govnih.gov This technique allows for the site-specific incorporation of amino acids with unique functionalities, such as photoreactive groups, directly into a protein's sequence during ribosomal translation.

Proline analogs are of particular interest due to proline's significant influence on peptide backbone conformation. researchgate.net A key development in this area is the synthesis of "photoproline," an L-proline derivative containing a diazirine group at position 4 of the pyrrolidine (B122466) ring. researchgate.net This ncAA can be protected with an Fmoc group and incorporated into synthetic peptides using standard solid-phase chemistry. The diazirine group is stable during synthesis but can be activated by UV light to form a reactive carbene, enabling it to cross-link with interacting biomolecules. The utility of photoproline has been demonstrated in the preparation of peptide-based photoaffinity probes, highlighting its potential for wide application in studying protein-protein and protein-ligand interactions within living systems. researchgate.net

Contributions to Understanding Protein Folding and Conformation

Protein folding is the process by which a polypeptide chain acquires its functional three-dimensional structure. wikipedia.org The amino acid proline plays a unique and critical role in this process. Its cyclic side chain imposes significant conformational restrictions on the polypeptide backbone, often disrupting secondary structures like alpha-helices and beta-sheets. sigmaaldrich.com

The isomerization of the peptide bond preceding a proline residue (the Xaa-Pro bond) between its cis and trans conformations is an intrinsically slow process and is often a rate-limiting step in the folding of many proteins. wikipedia.orgsigmaaldrich.com Studying proline analogs and derivatives like this compound provides insight into how modifications to the proline ring affect these conformational dynamics.

Research on 5-oxoprolinase, an enzyme that catalyzes the hydrolysis of 5-oxo-L-proline, has shown that the binding of its substrate induces a significant conformational change in the enzyme. nih.gov This finding supports the hypothesis that substrate binding facilitates the correct positioning for catalysis. The introduction of a benzoyl group at the nitrogen of 5-oxo-L-proline would further modulate its interaction with enzymes, serving as a tool to probe the steric and electronic requirements of the enzyme's active site and its conformational response to ligand binding.

Utilization in Scaffold Design for Bioactive Molecules

In medicinal chemistry, a scaffold is a core molecular structure upon which various functional groups are appended to create a library of compounds for drug screening. The pyrrolidine ring of proline is considered a "privileged scaffold" because it is a recurring motif in many successful drugs and natural products. nih.govresearchgate.net Its rigidity, non-planarity, and defined stereochemistry allow for precise three-dimensional positioning of substituents to optimize interactions with biological targets. researchgate.net

The this compound structure combines the desirable features of the proline ring with a benzoyl group that provides a vector for chemical diversification. This framework is utilized in the design of novel bioactive molecules. For example, tricyclic ring systems incorporating a substituted heterocyclic ring fused to a nitrogen-containing saturated heterocycle, like the proline core, are present in many druglike molecules. acs.org By systematically modifying the scaffold of known biologically active compounds to include such tricyclic systems, chemists can explore new chemical space and potentially improve pharmacological properties. acs.org The proline-based scaffold has been instrumental in developing inhibitors for targets such as dipeptidyl peptidase-4 (DPP-4) and phosphoinositol-3 kinase δ (PI3Kδ). acs.org

Role as Organocatalysts in Organic Synthesis

Organocatalysis is a branch of chemistry that uses small organic molecules to accelerate chemical reactions. L-proline and its derivatives have emerged as highly effective and versatile organocatalysts, particularly for asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals. wikipedia.orgnih.gov

L-proline is a bifunctional catalyst; its secondary amine can act as a Lewis base (forming enamine or iminium ion intermediates), while its carboxylic acid group can act as a Brønsted acid. nih.gov This dual functionality allows it to facilitate a wide range of important carbon-carbon bond-forming reactions with high stereoselectivity. researchgate.net

Table 2: Asymmetric Reactions Catalyzed by Proline and Its Derivatives

(Illustrative Examples)

Reaction TypeDescriptionKey IntermediatesReference
Aldol (B89426) ReactionCoupling of carbonyl compounds (e.g., ketones, aldehydes).Enamine wikipedia.orgresearchgate.net
Mannich ReactionAminoalkylation of a carbon acid with formaldehyde (B43269) and an amine.Iminium ion nih.govdokumen.pub
Michael AdditionAddition of a nucleophile to an α,β-unsaturated carbonyl compound.Enamine nih.govresearchgate.net
Diels-Alder ReactionA [4+2] cycloaddition between a conjugated diene and a dienophile.Iminium ion dokumen.pub

The this compound structure serves as a valuable platform for designing more sophisticated organocatalysts. The benzoyl group modifies the electronic nature of the nitrogen atom and provides steric bulk, which can be fine-tuned to enhance the enantioselectivity and diastereoselectivity of catalyzed reactions. By altering the substituents on the benzoyl ring or replacing it with other acyl groups, researchers can create a library of catalysts optimized for specific synthetic transformations. dokumen.pub

Q & A

Q. How can systematic reviews optimize literature searches for this compound-related studies?

  • Methodological Answer : Use Boolean operators (e.g., "this compound AND (synthesis OR metabolism)") in PubMed/Scifinder. Apply truncation (e.g., "benzoyl*") to capture variants. Filter results by publication date (last 10 years) and study type (e.g., in vitro/in vivo). Track search terms in a PRISMA flowchart for transparency .

Data Management & Reproducibility

Q. How should researchers document experimental protocols for reproducibility in this compound studies?

  • Methodological Answer : Include detailed synthetic procedures (reagent equivalents, reaction times) in the main text or supplementary materials. Share raw spectral data (NMR, MS) via repositories like Zenodo. Use electronic lab notebooks (ELNs) for version control. Adhere to journal guidelines for data deposition .

Q. What statistical approaches resolve contradictions in dose-response data for this compound’s bioactivity?

  • Methodological Answer : Apply meta-analysis to aggregate data from multiple studies. Use Bland-Altman plots to assess inter-laboratory variability. Sensitivity analysis can identify outliers. Report confidence intervals (95% CI) and effect sizes (Cohen’s d) for transparency .

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